methyl 4-({[1-(oxan-4-yl)piperidin-4-yl]methyl}carbamoyl)benzoate
Description
Methyl 4-({[1-(oxan-4-yl)piperidin-4-yl]methyl}carbamoyl)benzoate is a synthetic organic compound characterized by a benzoate ester core functionalized with a carbamoyl linker. This linker connects to a piperidin-4-ylmethyl group substituted at the nitrogen atom with an oxan-4-yl (tetrahydropyranyl) moiety. The structure combines aromatic, carbamate, and heterocyclic elements, making it a candidate for pharmaceutical or materials science applications.
Properties
IUPAC Name |
methyl 4-[[1-(oxan-4-yl)piperidin-4-yl]methylcarbamoyl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O4/c1-25-20(24)17-4-2-16(3-5-17)19(23)21-14-15-6-10-22(11-7-15)18-8-12-26-13-9-18/h2-5,15,18H,6-14H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCEUQXYQYZCMKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({[1-(oxan-4-yl)piperidin-4-yl]methyl}carbamoyl)benzoate typically involves multiple steps. One common approach starts with the preparation of the piperidine derivative, which is then coupled with a benzoate ester. The reaction conditions often require the use of solvents like tetrahydrofuran (THF) and reagents such as lithium aluminum hydride (LiAlH4) for reduction steps .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature and pressure to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)carbamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Commonly used to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Conditions may involve the use of bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 4-(((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)carbamoyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 4-({[1-(oxan-4-yl)piperidin-4-yl]methyl}carbamoyl)benzoate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. For instance, the compound may bind to enzyme active sites, altering their activity and influencing metabolic processes .
Comparison with Similar Compounds
Key Observations :
- The oxan-4-yl group in the target compound enhances hydrophilicity compared to purely aromatic substituents in Compound 28.
- The carbamoyl-benzoate ester contributes to moderate lipophilicity, balancing membrane permeability and aqueous solubility.
Biological Activity
Methyl 4-({[1-(oxan-4-yl)piperidin-4-yl]methyl}carbamoyl)benzoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : CHNO
- Molecular Weight : 288.38 g/mol
- CAS Number : 1155635-25-8
The structure includes a benzoate moiety linked to a piperidine ring, which is further substituted with an oxane group. This unique combination suggests potential interactions with various biological targets.
1. Antibacterial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, derivatives containing piperidine and oxadiazole cores have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Strong |
| Compound B | Bacillus subtilis | Moderate |
The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
2. Anticancer Activity
Research has also focused on the anticancer potential of this compound. Studies involving related piperidine derivatives have demonstrated their ability to inhibit cancer cell proliferation, particularly in hepatocellular carcinoma (HCC) models. For example, a related compound exhibited an IC of 3.1 µM against HCCLM3 cells, indicating significant growth inhibition .
3. Enzyme Inhibition
The compound's structural components suggest potential as an enzyme inhibitor. In particular, derivatives have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and urease, both of which are critical in various physiological processes and disease states.
| Enzyme | Inhibition Type | IC (µM) |
|---|---|---|
| AChE | Competitive | 2.14 ± 0.003 |
| Urease | Non-competitive | 1.13 ± 0.003 |
These findings highlight the compound's potential therapeutic applications in neurodegenerative diseases and urea cycle disorders .
The biological activities of this compound can be attributed to several mechanisms:
- Interaction with Biological Targets : The piperidine ring is known for its ability to interact with neurotransmitter receptors, potentially influencing neurotransmission and exhibiting analgesic effects.
- Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis through mitochondrial pathways .
Case Studies
Several case studies provide insights into the biological activity of structurally similar compounds:
- Study on Piperidine Derivatives : A study evaluated various piperidine derivatives for their anticancer properties and found that modifications at the nitrogen atom significantly enhanced cytotoxicity against breast cancer cell lines .
- Antimicrobial Screening : Another study screened a series of piperidine-based compounds against a panel of bacterial strains, showing that structural variations greatly influenced antibacterial efficacy .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing methyl 4-({[1-(oxan-4-yl)piperidin-4-yl]methyl}carbamoyl)benzoate?
- Methodology : Synthesis typically involves multi-step organic reactions, including:
Piperidine ring formation : Use reductive amination or cyclization reactions to construct the piperidine-oxane hybrid structure .
Carbamoylation : React the piperidine intermediate with 4-(chlorocarbonyl)benzoic acid methyl ester under anhydrous conditions (e.g., THF, DMF) with a base like triethylamine to form the carbamate linkage .
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization to isolate the product. Monitor purity via HPLC or TLC .
- Critical Factors : Control moisture and oxygen to prevent hydrolysis/oxidation. Optimize stoichiometry to avoid byproducts like unreacted intermediates .
Q. How can the molecular structure of this compound be confirmed experimentally?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to verify proton environments (e.g., oxane ring protons at δ 3.5–4.5 ppm, piperidine methylene groups at δ 2.5–3.0 ppm) .
- X-ray Crystallography : Resolve bond lengths (e.g., C=O bond ~1.21 Å) and dihedral angles to confirm stereochemistry .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]⁺ expected at m/z 377.18) .
Q. What are the stability profiles of this compound under different storage conditions?
- Recommendations :
- Store at –20°C in inert atmospheres (argon) to prevent degradation.
- Avoid prolonged exposure to light or humidity, which may hydrolyze the ester or carbamate groups .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in biological systems?
- Approaches :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Docking : Simulate binding interactions with target proteins (e.g., kinases, GPCRs) using software like AutoDock Vina .
- Case Study : A related piperidine-carbamate derivative showed strong binding affinity (ΔG = –9.2 kcal/mol) to the adenosine A₂A receptor, suggesting potential CNS applications .
Q. How do contradictory data on reaction yields arise, and how can they be resolved?
- Common Causes :
- Variability in oxane-piperidine coupling efficiency due to steric hindrance .
- Competing side reactions (e.g., over-alkylation) under high-temperature conditions .
- Resolution Strategies :
- Use DOE (Design of Experiments) to systematically vary parameters (temperature, solvent polarity, catalyst loading) .
- Employ in-situ FTIR or Raman spectroscopy to monitor reaction progress and identify intermediates .
Q. What advanced techniques characterize this compound’s interactions with biomolecules?
- Methods :
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to immobilized targets .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions .
- Cryo-EM : Visualize structural changes in target enzymes upon compound binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
